molecular formula C10H22N2O2 B1344307 2-(Boc-amino)-3-methylbutylamine CAS No. 871235-24-4

2-(Boc-amino)-3-methylbutylamine

Cat. No.: B1344307
CAS No.: 871235-24-4
M. Wt: 202.29 g/mol
InChI Key: GKTZYOHYPBQYAX-UHFFFAOYSA-N
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Description

2-(Boc-amino)-3-methylbutylamine is a compound that features a tert-butoxycarbonyl (Boc) protected amino group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly useful in peptide synthesis and other applications where selective protection and deprotection of amines are required.

Mechanism of Action

Target of Action

The primary target of 2-(Boc-amino)-3-methylbutylamine is the amino group in primary amines, secondary amines, imidazoles, pyrroles, indole, and other aromatic nitrogen heterocycles . The compound is used to protect these amino functions during synthetic reactions .

Mode of Action

This compound, as a Boc-protected amine, interacts with its targets by forming a carbamate linkage. This is achieved under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases , which allows for an orthogonal protection strategy using a base-labile protection group such as Fmoc .

Biochemical Pathways

The compound plays a pivotal role in the synthesis of multifunctional targets, particularly in peptide synthesis . It is involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

The boc group is known to be stable under various conditions, which suggests that the compound may have good stability and bioavailability .

Result of Action

The result of the action of this compound is the protection of amino functions, which prevents them from reacting undesirably during synthetic reactions . This protection can be removed under anhydrous acidic conditions with the production of tert-butyl cations .

Action Environment

The action of this compound can be influenced by environmental factors such as pH and temperature . For instance, the Boc group is stable in water at various pH levels and temperatures . Additionally, the compound can be used under either aqueous or anhydrous conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Boc-amino)-3-methylbutylamine typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O). The reaction proceeds under mild conditions, often in the presence of a base such as triethylamine or pyridine. The general reaction scheme is as follows:

  • The amine attacks the carbonyl carbon of Boc2O, forming a tetrahedral intermediate.
  • The intermediate collapses, releasing carbon dioxide and forming the Boc-protected amine.

Industrial Production Methods: Industrial production of Boc-protected amines, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Solvent-free or green chemistry approaches are also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-(Boc-amino)-3-methylbutylamine can undergo various chemical reactions, including:

    Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

    Reduction: The compound can be reduced to form the corresponding amine.

Common Reagents and Conditions:

    Deprotection: Trifluoroacetic acid, hydrochloric acid.

    Substitution: Alkyl halides, acyl chlorides.

    Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products:

Scientific Research Applications

2-(Boc-amino)-3-methylbutylamine is widely used in scientific research, particularly in:

Comparison with Similar Compounds

    2-(Cbz-amino)-3-methylbutylamine: Features a carbobenzyloxy (Cbz) protecting group.

    2-(Fmoc-amino)-3-methylbutylamine: Features a fluorenylmethyloxycarbonyl (Fmoc) protecting group.

Comparison:

Properties

IUPAC Name

tert-butyl N-(1-amino-3-methylbutan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2/c1-7(2)8(6-11)12-9(13)14-10(3,4)5/h7-8H,6,11H2,1-5H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTZYOHYPBQYAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871235-24-4
Record name tert-butyl N-(1-amino-3-methylbutan-2-yl)carbamate
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